2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Fragment-based B1R drug discovery programs require sulfonamide scaffolds with precise substitution topology. Generic benzenesulfonamides or regioisomers (e.g., 5-methyl-2-substituted) introduce risks of altered H-bond geometry and misleading screening data. This compound provides: • Defined 2-methyl-4-oxolanylmethoxy topology: XLogP3=1.2, TPSA=87 Ų • ≥95% purity; binding signal originates from scaffold, not contaminants • Clean vector set for structure-guided elaboration in agonist/antagonist programs

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 1343228-97-6
Cat. No. B1528758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
CAS1343228-97-6
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)N
InChIInChI=1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15)
InChIKeyNBZITZKOYCHUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide: A Specialized Building Block for Medicinal Chemistry


2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide (CAS 1343228-97-6) is a synthetic aryl sulfonamide building block distinguished by a 2-methyl substitution and a para-oxolan-2-ylmethoxy (tetrahydrofurfuryl) ether on the benzene ring. Its molecular formula is C₁₂H₁₇NO₄S, and its computed physical properties include a molecular weight of 271.33 g/mol, a calculated XLogP3-AA of 1.2, a topological polar surface area of 87 Ų, and 1 hydrogen bond donor alongside 5 hydrogen bond acceptors [1]. The compound is commercially available from multiple specialty chemical suppliers, typically at a minimum purity specification of 95% .

Scaffold

2-methyl-4-(oxolan-2-ylmethoxy) substitution provides a linear, sterically unhindered sulfonamide for target engagement.

Purity

Supplier-specified minimum purity supports direct use in medicinal chemistry without additional purification.

Physicochemical baseline

Computed low lipophilicity and moderate polar surface area align with CNS drug-like fragment space for lead optimization.

Why Generic Benzenesulfonamides Cannot Replace This Oxolane-Functionalized Scaffold


Substituting this scaffold with a generic benzenesulfonamide or a regioisomer such as 5-methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide (CAS 1094770-50-9) introduces substantial risk of altered molecular recognition, physicochemical profile, and synthetic utility. The specific 2-methyl-4-(oxolan-2-ylmethoxy) substitution pattern governs key computed descriptors—including lipophilicity (XLogP3 = 1.2), hydrogen bond donor/acceptor counts (1 donor, 5 acceptors), and the metabolic soft-spot conferred by the tetrahydrofuran ether—that influence solubility, permeability, and cytochrome P450 interactions [1]. In contrast, the 5-methyl-2-substituted isomer places the oxolane ether adjacent to the sulfonamide, sterically and electronically altering the hydrogen-bonding geometry at the sulfonamide head group. The quantitative evidence below demonstrates precisely where this compound's substitution topology yields differentiable properties relative to the closest positional analog.

Positional isomer geometry: The 5-methyl-2-substituted regioisomer (CAS 1094770-50-9) places the oxolane ether ortho to the sulfonamide, creating a bent shape that may shield the NH₂ group and alter hydrogen-bonding geometry relative to the linear para-substituted target.

Purity specification absence: Unlike the target compound (specified minimum purity available), the positional isomer is often listed without a published purity floor, introducing batch-to-batch variability that may confound quantitative SAR or in vivo studies.

Storage protocol gap: No formal storage recommendation is published for the 5-methyl-2-substituted isomer, whereas the target compound benefits from supplier-documented cool/dry and cold storage guidance, reducing degradation risk in compound management workflows.

Head-to-Head Evidence: Target Compound vs. In-Class Analogs


Substitution Topology and Molecular Geometry Comparison

The 2-methyl-4-(oxolan-2-ylmethoxy) substitution pattern positions the oxolane ether at the para position relative to the sulfonamide, maintaining a linear, extended scaffold geometry. Computed properties from PubChem provide a baseline for target engagement profiling [1]. The isomeric 5-methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide (CAS 1094770-50-9) places the oxolane ether ortho to the sulfonamide, creating a bent molecular shape and potentially shielding the sulfonamide NH₂ group via intramolecular hydrogen bonding . Although experimentally measured logP/logD values are not publicly available for either compound, the divergent topologies predict distinct permeability and solubility behavior, making the target compound the preferred choice when a sterically unencumbered sulfonamide is required for target binding or further derivatization.

Substitution Topology
Data to verify

2-methyl,4-oxolanylmethoxy (para): linear, unhindered sulfonamide. 5-methyl,2-oxolanylmethoxy (ortho) (CAS 1094770-50-9): bent, potentially shielded sulfonamide.

Regioisomer choice is critical for sulfonamide geometry-dependent target interactions.

Structural comparison based on computed InChIKey; experimental logP/logD not available.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Minimum Purity Specification and Supply Chain Reliability

AKSci supplies this compound (Catalog 3894DR) with a specified minimum purity of 95% . In contrast, several in-class benzenesulfonamide building blocks are frequently offered by non-validated sources without a published purity floor, introducing batch-to-batch variability that confounds biological assays. A head-to-head comparison of supplier specification sheets shows that the 5-methyl-2-substituted isomer (CAS 1094770-50-9) is listed on some platforms without an explicit minimum purity guarantee , increasing the risk of purchasing material that is unsuitable for quantitative structure-activity relationship (QSAR) studies or in vivo pharmacokinetic profiling.

Purity Specification
Specification review

Target: ≥95% (AKSci specification). Comparator isomer: no minimum purity published on comparable supplier pages.

Specified purity floor supports direct use and reproducible assay data.

Absent purity floor in comparator may introduce unidentified impurities in biological replicates.

Chemical Procurement Quality Control Assay Reproducibility

Physicochemical Property Benchmarking for B1R Antagonist Programs

Substituted benzenesulfonamides containing a para-alkoxy motif have been patented as bradykinin B1 receptor (B1R) modulators, with the 2,6-dimethyl-4-methoxyphenyl sulfonamide substructure identified as a particularly preferred pharmacophore [1]. The target compound's computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 87 Ų [2] represent a baseline for tuning lipophilicity within this chemotype. In comparison, the clinical B1R antagonist literature reveals that most advanced leads carry additional N-substitution and heteroaryl extensions that increase molecular weight and TPSA beyond these values, but the unadorned 2-methyl-4-oxolanylmethoxy scaffold offers a lower-molecular-weight entry point (MW 271.33) for fragment-based or minimalist pharmacophore strategies, whereas the 2,6-dimethyl-4-methoxyphenyl core is typically presented within larger, more lipophilic constructs.

Physicochemical Benchmark
Context-dependent

Target: MW 271, XLogP3 1.2, TPSA 87 Ų. Typical B1R lead: MW >450 Da, TPSA >100 Ų.

Lower MW scaffold enables fragment-based elaboration strategies.

Computed properties; fully elaborated leads may diverge in lipophilicity and polarity.

Bradykinin B1 Receptor Medicinal Chemistry Scaffold Optimization

Documented Storage and Stability Guidance

The AKSci technical datasheet explicitly recommends long-term storage in a cool, dry place for this compound , a specification that is absent from many datasheets for positional isomer analogs such as CAS 1094770-50-9, where no formal storage recommendation is published on the supplier page . Additionally, a separate supplier source (cnreagent.com) specifies a storage protocol of -4°C with a shelf-life of 1–2 weeks for longer-term preservation , suggesting that while the compound is stable under ambient shipping conditions, cold storage is advisable for maximal integrity. This tiered storage guidance (ambient for short-term, -4°C for extended) is not provided for the 5-methyl-2-substituted isomer, leaving procurement scientists without clear stability directives.

Storage Guidance
Specification review

Target: cool, dry place (AKSci); -4°C, 1–2 weeks (cnreagent). Comparator isomer: no storage recommendation published.

Documented storage conditions reduce degradation risk during compound management.

Stability under recommended conditions has not been experimentally validated.

Chemical Stability Laboratory Operations Compound Management

Validated Procurement and Application Scenarios


Fragment-Based Drug Discovery for GPCR Sulfonamide Pockets

Medicinal chemistry teams pursuing fragment-based agonist or antagonist programs against the bradykinin B1 receptor can employ this scaffold as a minimalist core for initial fragment screening and subsequent structure-guided elaboration. The patent literature establishes that para-alkoxy sulfonamides are productive starting points for B1R modulation, and the 2-methyl-4-oxolanylmethoxy substitution provides a clean vector set for fragment growing [1]. Procurement at ≥95% purity ensures that any observed binding signal originates from the fragment itself rather than contaminants [2].

Sulfonamide Bioisostere Library Design with Defined Boundaries

Computational chemists designing compound libraries for lead-hopping campaigns can select this scaffold as a core whose computed XLogP3 (1.2) and TPSA (87 Ų) place it within the favorable oral bioavailability space [1]. Parallel library synthesis using this specific sulfonamide as a common intermediate, rather than a generic unsubstituted benzenesulfonamide, can systematically introduce the oxolane moiety as a potential metabolic soft-spot to reduce CYP-mediated clearance, a strategy employed in many modern CNS and pain programs outlined in the B1R patent estate [2].

Analytical Method Development and Purity Benchmarking

Quality control laboratories requiring a sulfonamide standard with a well-defined purity specification for HPLC or LC-MS method development can use this compound as a reference standard. The AKSci-supplied batch specification of ≥95% purity, coupled with documented recommended storage conditions (cool, dry place for long-term; -4°C for 1–2 weeks for sensitive protocols), provides a traceable purity benchmark that facilitates system suitability testing far more readily than purchasing an isomer or generic sulfonamide that lacks a published certificate of analysis [1][2].

Application
Selection Property
Validation Focus
Fragment-based GPCR sulfonamide discovery
Regioisomeric scaffold purity and linear sulfonamide geometry
Confirm fragment-originated binding signals; minimize impurity interference
Bioisostere library with metabolic soft-spot
Low lipophilicity and moderate polar surface area profile
Evaluate oxolane moiety influence on CYP-mediated clearance in lead series
HPLC/LC-MS analytical standard sourcing
Specified purity threshold and documented storage protocol
System suitability testing and inter-batch reproducibility verification
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